Home > Products > Screening Compounds P66587 > PD-1/PD-L1-IN-29
PD-1/PD-L1-IN-29 -

PD-1/PD-L1-IN-29

Catalog Number: EVT-10987908
CAS Number:
Molecular Formula: C26H24N2O6
Molecular Weight: 460.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

PD-1/PD-L1-IN-29 is a compound designed to inhibit the interaction between programmed cell death protein 1 (PD-1) and its ligand, programmed cell death ligand 1 (PD-L1). This interaction is crucial in regulating immune responses, particularly in the context of cancer immunotherapy. PD-1 is an inhibitory receptor expressed on T cells, while PD-L1 is often overexpressed in tumors, allowing cancer cells to evade immune detection. The development of PD-1/PD-L1 inhibitors has transformed cancer treatment by enhancing the immune system's ability to recognize and destroy cancer cells.

Source and Classification

The compound is synthesized from a base structure that includes elements known to interact with PD-L1. It falls under the classification of small molecule inhibitors targeting immune checkpoint pathways, specifically designed to block the PD-1/PD-L1 axis. This class of compounds is critical in cancer therapies aimed at restoring T-cell function against tumors.

Synthesis Analysis

Methods and Technical Details

The synthesis of PD-1/PD-L1-IN-29 involves several chemical reactions that typically include:

  1. Initial Synthesis: The compound may be derived from a precursor that has shown activity against PD-L1. For example, modifications on a 2-hydroxy-4-phenylthiophene-3-carbonitrile moiety can lead to enhanced bioactivity.
  2. Radiolabeling: To facilitate imaging and tracking within biological systems, radiolabeling techniques such as copper-mediated fluorination are employed. This allows for the evaluation of pharmacokinetics and biodistribution in vivo.
  3. Purification: After synthesis, purification methods like high-performance liquid chromatography (HPLC) are utilized to isolate the desired compound with high purity.

These methods ensure that the synthesized compound retains its biological activity while also allowing for modifications that enhance its pharmacological properties.

Molecular Structure Analysis

Structure and Data

The molecular structure of PD-1/PD-L1-IN-29 can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy. The compound's structure typically features:

  • Core Structure: A scaffold that interacts specifically with the PD-L1 binding site.
  • Functional Groups: These may include hydroxyl, phenyl, or thiophene groups that contribute to binding affinity and specificity.

Data from crystallographic studies can provide insights into the binding conformation of PD-1/PD-L1-IN-29 when complexed with PD-L1, revealing key interactions that stabilize the inhibitor-receptor complex.

Chemical Reactions Analysis

Reactions and Technical Details

The chemical reactions involved in synthesizing PD-1/PD-L1-IN-29 include:

  1. Nucleophilic Substitution: This reaction may involve replacing a leaving group in a precursor compound with a functional group that enhances binding affinity.
  2. Esterification or Hydrolysis: These reactions can be used to modify functional groups for improved solubility or bioavailability.
  3. Fluorination: Radiolabeling via fluorination increases the compound's utility in imaging studies without significantly altering its biological activity.

Each reaction step must be optimized for yield and purity to ensure that the final product is effective as an inhibitor.

Mechanism of Action

Process and Data

The mechanism of action for PD-1/PD-L1-IN-29 involves blocking the interaction between PD-1 and PD-L1, which is critical for T-cell inhibition:

  • Binding Inhibition: By occupying the binding site on PD-L1, PD-1/PD-L1-IN-29 prevents PD-1 from engaging with its ligand.
  • Restoration of T-cell Activity: This blockade allows T cells to remain active, promoting immune responses against tumor cells.

Studies have shown that inhibiting this pathway can lead to increased T-cell proliferation and cytokine production, enhancing anti-tumor immunity.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical and chemical properties of PD-1/PD-L1-IN-29 include:

  • Molecular Weight: Typically ranges around 400–600 g/mol.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide (DMSO), with varying solubility in aqueous solutions depending on functional groups.
  • Stability: Stability under physiological conditions is crucial for its application; thus, studies on degradation rates are essential.

Characterization techniques such as mass spectrometry or infrared spectroscopy can provide additional insights into these properties.

Applications

Scientific Uses

PD-1/PD-L1-IN-29 has significant applications in:

  • Cancer Immunotherapy: As a therapeutic agent, it aims to enhance immune responses against various cancers by blocking immune checkpoints.
  • Research Tool: It serves as a valuable tool in preclinical studies to explore mechanisms of immune evasion by tumors and assess new therapeutic strategies involving immune modulation.

Properties

Product Name

PD-1/PD-L1-IN-29

IUPAC Name

(2S)-3-hydroxy-2-[[6-methoxy-2-(2-methyl-3-phenylphenyl)-1,3-dioxoisoindol-5-yl]methylamino]propanoic acid

Molecular Formula

C26H24N2O6

Molecular Weight

460.5 g/mol

InChI

InChI=1S/C26H24N2O6/c1-15-18(16-7-4-3-5-8-16)9-6-10-22(15)28-24(30)19-11-17(13-27-21(14-29)26(32)33)23(34-2)12-20(19)25(28)31/h3-12,21,27,29H,13-14H2,1-2H3,(H,32,33)/t21-/m0/s1

InChI Key

CUQPAAUFONWYPW-NRFANRHFSA-N

Canonical SMILES

CC1=C(C=CC=C1N2C(=O)C3=C(C2=O)C=C(C(=C3)CNC(CO)C(=O)O)OC)C4=CC=CC=C4

Isomeric SMILES

CC1=C(C=CC=C1N2C(=O)C3=C(C2=O)C=C(C(=C3)CN[C@@H](CO)C(=O)O)OC)C4=CC=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.